N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrothiophene ring, a piperidine ring, and an oxalamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide include:
- N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
- N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)formamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound classified as an oxalamide. Its unique structure, which incorporates a piperidine ring and a tetrahydrothiophene moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
Molecular Characteristics
The molecular formula of this compound is C13H23N3O2S, with a molecular weight of 285.41 g/mol. The compound features:
Property | Value |
---|---|
CAS Number | 2034507-54-3 |
Molecular Weight | 285.41 g/mol |
Molecular Formula | C13H23N3O2S |
This structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.
Pharmacological Potential
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Neurological Applications : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth, suggesting that this oxalamide could also possess anticancer properties.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its use as an antibiotic.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The unique structural features may enhance binding affinity to specific receptors in the central nervous system.
- Enzyme Inhibition : The oxalamide functional group might inhibit enzymes involved in metabolic pathways critical for disease progression.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Synthesize tetrahydrothiophene and piperidine derivatives.
- Coupling Reactions : Employ coupling agents to link the intermediates through amide bond formation.
- Purification : Utilize chromatographic techniques to purify the final product.
Industrial Production
For large-scale production, continuous flow reactors and automated synthesis systems are employed to ensure efficiency and quality control.
Study 1: Neurological Effects
A study investigating the effects of similar oxalamides on neurotransmitter systems found that compounds with piperidine structures significantly modulated dopamine receptor activity, leading to potential applications in treating Parkinson's disease.
Study 2: Antitumor Activity
Research published in Journal of Medicinal Chemistry demonstrated that derivatives of oxalamides exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may also have similar properties.
Study 3: Antimicrobial Properties
An investigation into the antimicrobial efficacy of related compounds showed promising results against Gram-positive bacteria, suggesting that this oxalamide could be explored for antibiotic development.
Properties
IUPAC Name |
N-methyl-N'-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-14-12(17)13(18)15-8-10-2-5-16(6-3-10)11-4-7-19-9-11/h10-11H,2-9H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZAABPSPPUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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